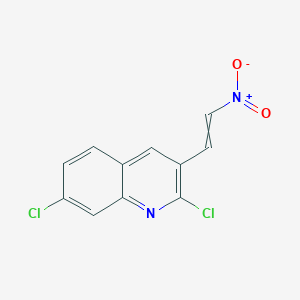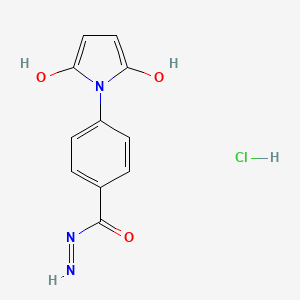
triphosphorus pentanitride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphosphorus pentanitride is an inorganic compound with the chemical formula P₃N₅. It is classified as a binary nitride, containing only phosphorus and nitrogen. This compound is a white solid, although samples often appear colored due to impurities. Despite being investigated for various applications, this compound has not found significant industrial uses .
準備方法
Synthetic Routes and Reaction Conditions: Triphosphorus pentanitride can be synthesized through several methods:
- Phosphorus pentachloride reacts with ammonia to produce this compound and hydrochloric acid:
Reaction with Ammonia: 3PCl5+5NH3→P3N5+15HCl
Phosphorus pentachloride reacts with sodium azide to yield this compound, sodium chloride, and nitrogen gas:Reaction with Sodium Azide: 3PCl5+15NaN3→P3N5+15NaCl+20N2
Hexachlorocyclotriphosphazene or phosphorus pentachloride reacts with ammonium chloride to form this compound and hydrochloric acid:Reaction with Ammonium Chloride: (NPCl2)3+2[NH4]Cl→P3N5+8HCl
3PCl5+5[NH4]Cl→P3N5+20HCl
Phosphorus trichloride reacts with sodium amide to produce this compound, sodium chloride, hydrochloric acid, and hydrogen gas:Reaction with Sodium Amide: 3PCl3+5NaNH2→P3N5+5NaCl+4HCl+3H2
Industrial Production Methods: Currently, there are no significant industrial production methods for this compound due to its limited commercial applications .
Types of Reactions:
- this compound decomposes to phosphorus mononitride and nitrogen gas at temperatures above 850°C:
Thermal Decomposition: P3N5→3PN+N2
Further decomposition of phosphorus mononitride yields elemental phosphorus and nitrogen gas:4PN→P4+2N2
Upon heating, this compound hydrolyzes to form ammonium phosphate salts:Hydrolysis: [NH4]2HPO4 and [NH4]H2PO4
It reacts with lithium nitride and calcium nitride to form corresponding salts of phosphorus nitride anions:Reactions with Metal Nitrides: PN74− and PN43−
Heterogeneous ammonolysis of this compound yields imides such as:Ammonolysis: HPN2 and HP4N7
Common Reagents and Conditions:
Reagents: Ammonia, sodium azide, ammonium chloride, sodium amide, lithium nitride, calcium nitride.
Conditions: High temperatures (above 850°C) for thermal decomposition, heating for hydrolysis, and specific stoichiometric ratios for reactions with metal nitrides and ammonolysis
Major Products:
Thermal Decomposition: Phosphorus mononitride, elemental phosphorus, nitrogen gas.
Hydrolysis: Ammonium phosphate salts.
Reactions with Metal Nitrides: Salts of phosphorus nitride anions.
Ammonolysis: Imides such as HPN₂ and HP₄N₇
科学的研究の応用
Triphosphorus pentanitride has been explored for various scientific research applications, including:
Solid Electrolytes: Potential use in solid electrolytes due to its ionic conductivity.
Pigments: Investigated for use as pigments in various materials.
Gettering Material: Used as a gettering material in incandescent lamps, replacing mixtures containing red phosphorus
作用機序
The mechanism of action for triphosphorus pentanitride primarily involves its chemical reactivity with other compounds. It interacts with various reagents to form different products, as described in the chemical reactions analysis. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
Boron Nitride (BN): Similar in structure and synthesis methods but more thermally stable.
Silicon Nitride (Si₃N₄): Also similar in structure and synthesis methods, with higher thermal stability compared to triphosphorus pentanitride
Uniqueness:
Thermal Stability: this compound is less thermally stable than boron nitride and silicon nitride.
Applications: While boron nitride and silicon nitride have significant industrial applications, this compound’s applications are more limited and primarily in research
特性
CAS番号 |
12136-91-3 |
|---|---|
分子式 |
N5P3 |
分子量 |
0 |
同義語 |
Phosphorus pentanitride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




